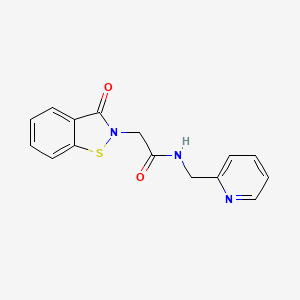![molecular formula C20H32N2O2 B5076913 N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5076913.png)
N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a methoxy group, and a carboxamide group
Preparation Methods
The synthesis of N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide involves multiple steps. The key steps include the formation of the piperidine ring, the introduction of the methoxy group, and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
This compound has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. Additionally, in industry, it may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved in its mechanism of action depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide can be compared with other similar compounds, such as those with similar piperidine or carboxamide structures. These comparisons can highlight its unique properties, such as its specific reactivity or biological activity. Similar compounds may include other piperidine derivatives or carboxamide-containing molecules, each with their own distinct characteristics and applications.
Properties
IUPAC Name |
N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-6-22(7-2)20(23)17-9-8-10-21(13-17)14-18-11-16(4)19(24-5)12-15(18)3/h11-12,17H,6-10,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAHEXWVLRMHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5076837.png)
![3-(3-chlorophenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5076843.png)
![3,4-DIMETHOXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5076850.png)
![(5-ethylthiophen-3-yl)-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B5076856.png)

![(1-Ethylpyrazol-4-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5076881.png)

![5-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B5076893.png)
![1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5076900.png)
![N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide](/img/structure/B5076905.png)



![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5076951.png)
